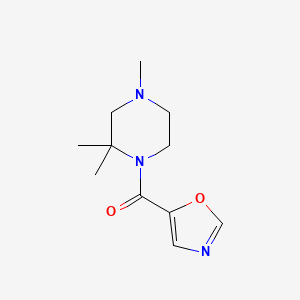
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of a variety of cytokines. CP-690,550 has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of a variety of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole effectively blocks the downstream signaling of these cytokines, which reduces inflammation and suppresses the immune response.
Biochemical and physiological effects:
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been shown to effectively reduce inflammation and improve symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer. However, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has also been shown to have some potential side effects, such as an increased risk of infection and decreased immune function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has several advantages for use in lab experiments, including its potent and selective inhibition of JAK3 and its effectiveness in reducing inflammation and improving symptoms in animal models of autoimmune diseases. However, its potential side effects, such as an increased risk of infection and decreased immune function, may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, including investigating its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer, exploring its potential use in other types of inflammatory diseases, and further investigating its mechanism of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylthiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,3-difluoropyrrolidine to form the intermediate, which is subsequently cyclized with sulfur and sodium hydroxide to form the final product.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve symptoms in animal models of these diseases. In addition, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Propriétés
IUPAC Name |
2-cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3S/c10-9(11)3-4-14(5-9)8-13-12-7(15-8)6-1-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQHRUIOYWJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)


![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)
![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)


